Ethanethioic acid, S,S'-(2,3-dihydroxy-1,4-butanediyl) ester, (theta,theta)-
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Overview
Description
Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester, (theta,theta)- is a chemical compound with the molecular formula C8H14O4S2 and a molecular weight of 238.32 g/mol . This compound is characterized by the presence of two thioester groups and two hydroxyl groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester typically involves the reaction of ethanethioic acid with a dihydroxybutane derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioester groups can be reduced to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the thioester groups can produce thiols .
Scientific Research Applications
Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester involves its interaction with specific molecular targets and pathways. The hydroxyl and thioester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-(2-oxopropyl) ester
- Ethanethioic acid, S-2-benzothiazolyl ester
- Ethanethioic acid, S-(2,3-dihydroxy-1,4-butanediyl) ester (R*,R*)
Uniqueness
Ethanethioic acid, S,S’-(2,3-dihydroxy-1,4-butanediyl) ester is unique due to its specific arrangement of hydroxyl and thioester groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
125328-85-0 |
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Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
S-[(2S,3S)-4-acetylsulfanyl-2,3-dihydroxybutyl] ethanethioate |
InChI |
InChI=1S/C8H14O4S2/c1-5(9)13-3-7(11)8(12)4-14-6(2)10/h7-8,11-12H,3-4H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
RSSDPTXLGZLHCP-HTQZYQBOSA-N |
Isomeric SMILES |
CC(=O)SC[C@H]([C@@H](CSC(=O)C)O)O |
Canonical SMILES |
CC(=O)SCC(C(CSC(=O)C)O)O |
Origin of Product |
United States |
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